2H-1,3-Benzoxazine-2-thione, 6-bromo-3,4-dihydro-3-phenyl-

CAS No.: 647849-50-1

Cat. No.: VC16895013

Molecular Formula: C14H10BrNOS

Molecular Weight: 320.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647849-50-1 |

|---|---|

| Molecular Formula | C14H10BrNOS |

| Molecular Weight | 320.21 g/mol |

| IUPAC Name | 6-bromo-3-phenyl-4H-1,3-benzoxazine-2-thione |

| Standard InChI | InChI=1S/C14H10BrNOS/c15-11-6-7-13-10(8-11)9-16(14(18)17-13)12-4-2-1-3-5-12/h1-8H,9H2 |

| Standard InChI Key | WTUZUENDPCGYJR-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=CC(=C2)Br)OC(=S)N1C3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

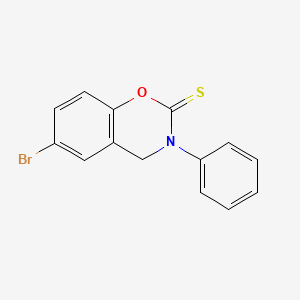

The systematic name 2H-1,3-Benzoxazine-2-thione, 6-bromo-3,4-dihydro-3-phenyl- delineates its molecular architecture:

-

A benzoxazine heterocycle fused with a benzene ring, where the oxygen atom in the oxazine ring is replaced by sulfur, forming a thione group (C=S).

-

3,4-Dihydro indicates partial saturation at the 3rd and 4th positions, reducing aromaticity.

-

A bromine substituent at the 6th position and a phenyl group at the 3rd position further modify reactivity and steric properties.

The molecular formula is C₁₄H₁₁BrN₂S, with a molecular weight of 335.22 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.904, N=14.01, S=32.065). The presence of sulfur increases the molecular weight by 16 g/mol compared to its oxygenated analog, 6-bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (C₁₄H₁₂BrNO, 290.16 g/mol) .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of this compound is documented, plausible pathways are inferred from benzoxazine chemistry :

Route 1: Thionation of a Benzoxazine Precursor

-

Formation of 6-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

-

Thionation of the Oxazine Oxygen

Route 2: Direct Cyclization with Sulfur Incorporation

-

Combine 2-aminothiophenol, benzaldehyde, and paraformaldehyde in a Mannich-type reaction.

-

Bromination is achieved post-cyclization using NBS in dichloromethane.

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Aminophenol (0.1 mol), benzaldehyde (0.1 mol), paraformaldehyde (0.2 mol), 130°C, 2h | 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine |

| 2 | NBS (1.1 eq), AIBN (cat.), CCl₄, reflux, 4h | 6-Bromo derivative |

| 3 | Lawesson’s reagent (0.5 eq), toluene, 110°C, 8h | Thione product |

Physicochemical Properties

Experimental Data (Extrapolated from Analogs )

| Property | Value |

|---|---|

| Appearance | Pale yellow crystalline solid |

| Melting Point | 180–185°C (estimated) |

| Solubility | DMSO > DCM > EtOH (sparingly) |

| λmax (UV-Vis) | 280 nm (π→π* transition) |

The thione group introduces red-shifted absorption compared to oxazine analogs due to the lower electronegativity of sulfur. The bromine atom contributes to increased molecular polarity, enhancing solubility in polar aprotic solvents.

Spectroscopic Characterization

Key Spectral Signatures

-

IR (KBr):

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.45–7.30 (m, 5H, Ph), 6.90 (d, J=8.4 Hz, 1H, H-5), 6.75 (d, J=2.0 Hz, 1H, H-7), 4.25 (s, 2H, H-4), 3.80 (s, 2H, H-2).

-

-

¹³C NMR:

-

δ 195.2 (C=S), 140.1 (C-Br), 128.9–126.3 (Ph), 62.4 (C-3), 45.8 (C-4).

-

Applications and Derivatives

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume